molecular formula C14H16O2 B2845245 6-Benzylcyclohex-3-ene-1-carboxylic acid CAS No. 77634-77-6

6-Benzylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B2845245
CAS No.: 77634-77-6
M. Wt: 216.28
InChI Key: SLIBOSUXKGDWRP-UHFFFAOYSA-N
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Description

6-Benzoylcyclohex-3-ene-1-carboxylic acid (CAS 31211-31-1) is a cyclohexene derivative featuring a benzoyl (C₆H₅CO-) group at position 6 and a carboxylic acid moiety at position 1. Its racemic form, (±)-cis-6-benzoylcyclohex-3-enecarboxylic acid, is noted in safety data sheets for industrial and laboratory use .

Properties

IUPAC Name

6-benzylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIBOSUXKGDWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

    Benzylation: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzyl group.

    Carboxylation: The final step involves the carboxylation of the benzylated cyclohexene using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve industrial-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), Nucleophiles (e.g., amines, alcohols)

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols

    Substitution: Acyl chlorides, Esters, Amides

Scientific Research Applications

6-Benzylcyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Benzylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The cyclohex-3-ene-1-carboxylic acid scaffold serves as a common backbone, with substituents at position 6 dictating chemical reactivity and applications. Key analogs include:

Compound Name Substituent at Position 6 CAS Number Molecular Formula Key Features
6-Benzoylcyclohex-3-ene-1-carboxylic acid Benzoyl (C₆H₅CO-) 31211-31-1 C₁₄H₁₄O₃ Electron-withdrawing group; potential use in photochemical reactions .
cis-6-(Benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid Benzyloxycarbonylamino (C₆H₅CH₂OCONH-) 124753-65-7 C₁₅H₁₇NO₄ Protected amine; used in peptide synthesis and biochemical research .
6-Carbamoylcyclohex-3-ene-1-carboxylic acid Carbamoyl (NH₂CO-) 2028-12-8 C₈H₁₁NO₃ Hydrogen-bonding capability; studied for biological activity .
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Butylcarbamoyl (C₄H₉NHCO-) 544451-69-6 C₁₂H₁₉NO₃ Lipophilic side chain; applications in drug delivery systems .

Physicochemical Properties

  • Polarity: The benzoyl group in 6-benzoylcyclohex-3-ene-1-carboxylic acid increases polarity compared to the benzyloxycarbonylamino analog, which has bulkier, hydrophobic regions.
  • Solubility : Carbamoyl derivatives (e.g., CAS 2028-12-8) exhibit higher aqueous solubility due to hydrogen-bonding interactions, whereas butylcarbamoyl analogs (CAS 544451-69-6) are more lipid-soluble .
  • Stability : Benzoyl and benzyloxycarbonyl groups enhance stability under acidic conditions, making these derivatives suitable for storage and transport .

Biological Activity

6-Benzylcyclohex-3-ene-1-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and research findings.

Overview of this compound

Chemical Structure : The compound features a cyclohexene ring with a benzyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

CAS Number : 77634-77-6

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In studies, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The results suggest that the compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Key Findings :

  • Cytokine Inhibition : Studies have reported a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
  • Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased paw edema and inflammatory cell infiltration.

The biological activities of this compound are attributed to its structural characteristics:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Hydrophobic Interactions : The benzyl group interacts with hydrophobic regions of proteins, which may modulate their activity.
  • Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting biochemical pathways involved in inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another research article investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema at doses of 25 mg/kg and 50 mg/kg compared to control groups, highlighting its potential as an anti-inflammatory therapeutic.

Applications in Medicine and Industry

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : The compound's antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting infections and inflammatory diseases.
  • Chemical Synthesis : It serves as an intermediate in organic synthesis, allowing for the preparation of more complex molecules with potential biological activities.
  • Material Science : Its unique structure could be utilized in creating specialty chemicals or polymers with specific properties.

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